REACTION_CXSMILES
|
C[O-].[Na+].C([CH:6](CC)[C:7]([NH:9][CH:10]([C:14]([O-])=O)[C:11]([O-:13])=[O:12])=[O:8])C.Cl.ClC[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.[OH-].[Na+]>CO.O>[C:7]([NH:9][CH:10]([C:11]([OH:13])=[O:12])[CH2:14][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)(=[O:8])[CH3:6] |f:0.1,3.4,5.6|
|
Name
|
sodium methoxide
|
Quantity
|
65.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
132.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)NC(C(=O)[O-])C(=O)[O-])CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=CC=C1
|
Name
|
|
Quantity
|
122 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
the pink suspension was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the pH was maintained at ca. 11
|
Type
|
TEMPERATURE
|
Details
|
while heating the mixture at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the methanol removed in vacuo
|
Type
|
WASH
|
Details
|
The aqueous residue was washed with ethyl acetate (2×500 ml)
|
Type
|
WASH
|
Details
|
further washed with ethyl acetate (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
before evaporating in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a semi-solid
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hot ethanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
the sodium chloride removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from methanol-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CC1=NC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |